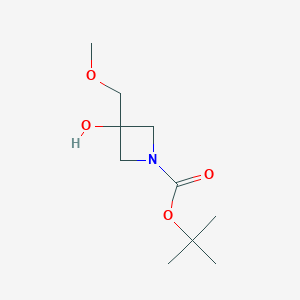

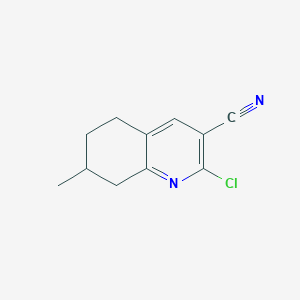

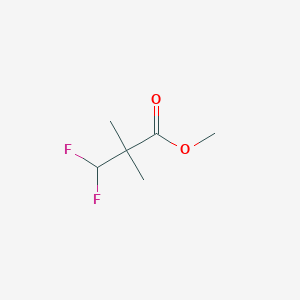

![molecular formula C17H14N2O3S B2491317 methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477570-27-7](/img/structure/B2491317.png)

methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves multiple steps, including reactions with arylidenemalononitriles, acetylenic esters, and ketones, leading to various heterocyclic compounds. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with arylidenemalononitriles resulted in benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009). Additionally, a series of arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized, showing significant antimicrobial activity (Kathiravan, Venugopal, & Muthukumaran, 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and X-ray single-crystal analysis. These techniques have confirmed the structures of the synthesized compounds, highlighting their complexity and diversity (Kathiravan, Venugopal, & Muthukumaran, 2017).

Chemical Reactions and Properties

Thiophene derivatives undergo a range of chemical reactions, leading to various functional groups and heterocyclic systems. The reactions include cyclization, condensation, and substitution, demonstrating the versatility of thiophene-based compounds in organic synthesis and their potential in drug discovery and development (Shams, Mohareb, Helal, & Mahmoud, 2010).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and boiling points, are crucial for their practical applications. These properties are determined by the molecular structure and functional groups present in the compounds. For example, the introduction of certain substituents can significantly alter the solubility and thermal stability of these compounds.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity, stability, and electronic properties, are influenced by the thiophene core and the nature of the substituents. These compounds exhibit a range of biological activities, such as antimicrobial and antifungal effects, highlighting their potential as bioactive molecules (Kathiravan, Venugopal, & Muthukumaran, 2017).

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Thiophene derivatives have been utilized in the synthesis of new heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, indicating potential applications in developing novel organic materials or pharmaceuticals (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

- Compounds containing thiophene moieties have been applied as conductive binders in lithium-ion batteries, showing the relevance of such materials in energy storage technologies (Wang et al., 2017).

Materials Science and Engineering

- Thiophene-based polymers have found applications in the fabrication of anode electrodes for lithium-ion batteries, highlighting their role in improving the performance and stability of energy storage devices (Wang et al., 2017).

- Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate ligands have been explored for their sensing activities and magnetic properties, indicating the versatility of thiophene derivatives in creating functional materials for environmental monitoring and electronic applications (Wang et al., 2016).

Biological and Environmental Applications

- Thiophene derivatives have been studied for their antimicrobial and antioxidant activities, suggesting potential applications in developing new therapeutics or preservatives (Raghavendra et al., 2016).

- MOFs featuring thiophene-based structures have demonstrated efficiency in luminescence sensing of environmental contaminants such as Hg(II), Cu(II), and Cr(VI), as well as pesticide removal, showcasing the application of thiophene derivatives in environmental remediation and monitoring (Zhao et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(4-cyanobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-22-17(21)14-12-3-2-4-13(12)23-16(14)19-15(20)11-7-5-10(9-18)6-8-11/h5-8H,2-4H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQRQVOLGNZUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

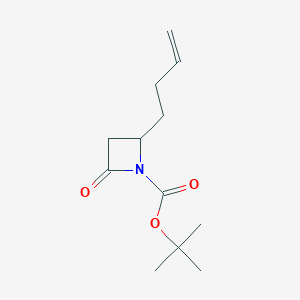

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)

![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)

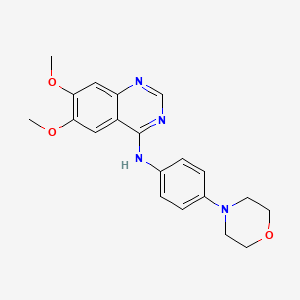

![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)

![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)